4-Trifluoromethoxy-2-biphenyl)boronic acid
Overview
Description
4-Trifluoromethoxy-2-biphenyl)boronic acid is a boronic acid derivative with the molecular formula C13H10BF3O3 and a molecular weight of 282.03 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
4-Trifluoromethoxy-2-biphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The trifluoromethoxy group in the compound may influence its reactivity and selectivity in these reactions .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups .
Result of Action
It is known that boronic acids and their derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 4-Trifluoromethoxy-2-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other functional groups in the molecule, such as the trifluoromethoxy group, can influence its stability and reactivity .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-biphenyl)boronic acid typically involves the reaction of 4-Trifluoromethoxy-2-biphenyl with boronic acid under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-2-biphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols and Quinones: Formed through oxidation reactions.
Scientific Research Applications
4-Trifluoromethoxy-2-biphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar structure but lacks the biphenyl moiety.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.
4-Trifluoromethylphenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 4-Trifluoromethoxy-2-biphenyl)boronic acid is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure, which enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDSIXCVSRKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190214 | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-20-1 | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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